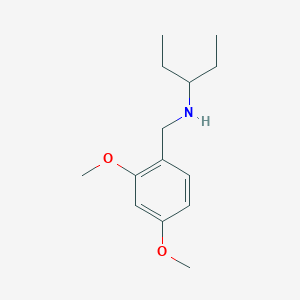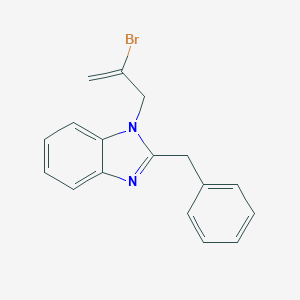
2-benzyl-1-(2-bromoprop-2-en-1-yl)-1H-1,3-benzodiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-benzyl-1-(2-bromoprop-2-en-1-yl)-1H-1,3-benzodiazole is a chemical compound with the molecular formula C17H15BrN2 and a molecular weight of 327.22 g/mol . This compound is part of the benzimidazole family, which is known for its diverse biological activities and applications in various fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-benzyl-1-(2-bromoprop-2-en-1-yl)-1H-1,3-benzodiazole typically involves the reaction of benzimidazole derivatives with appropriate brominated compounds. One common method includes the alkylation of 2-benzyl-1H-benzoimidazole with 2-bromo-allyl bromide under basic conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired compound.
Analyse Des Réactions Chimiques
Types of Reactions
2-benzyl-1-(2-bromoprop-2-en-1-yl)-1H-1,3-benzodiazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the allyl group can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The benzimidazole ring can participate in redox reactions under appropriate conditions.
Addition Reactions: The double bond in the allyl group can undergo addition reactions with electrophiles.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzimidazole derivatives, while oxidation and reduction reactions can modify the benzimidazole ring or the allyl group.
Applications De Recherche Scientifique
2-benzyl-1-(2-bromoprop-2-en-1-yl)-1H-1,3-benzodiazole has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism of action of 2-benzyl-1-(2-bromoprop-2-en-1-yl)-1H-1,3-benzodiazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways involved can vary based on the specific biological activity being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Benzyl-1H-benzoimidazole: Lacks the brominated allyl group.
1-(2-Bromo-allyl)-1H-benzoimidazole: Lacks the benzyl group.
2-Phenyl-1H-benzoimidazole: Contains a phenyl group instead of a benzyl group.
Uniqueness
2-benzyl-1-(2-bromoprop-2-en-1-yl)-1H-1,3-benzodiazole is unique due to the presence of both the benzyl and brominated allyl groups, which can impart distinct chemical and biological properties compared to its analogs.
Propriétés
Numéro CAS |
6127-83-9 |
|---|---|
Formule moléculaire |
C17H15BrN2 |
Poids moléculaire |
327.2 g/mol |
Nom IUPAC |
2-benzyl-1-(2-bromoprop-2-enyl)benzimidazole |
InChI |
InChI=1S/C17H15BrN2/c1-13(18)12-20-16-10-6-5-9-15(16)19-17(20)11-14-7-3-2-4-8-14/h2-10H,1,11-12H2 |
Clé InChI |
MVEBLPHBHDGEAX-UHFFFAOYSA-N |
SMILES |
C=C(CN1C2=CC=CC=C2N=C1CC3=CC=CC=C3)Br |
SMILES canonique |
C=C(CN1C2=CC=CC=C2N=C1CC3=CC=CC=C3)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


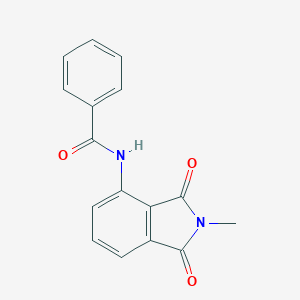
![3-[(2,6-Dimethylphenoxy)methyl]-4-methoxybenzaldehyde](/img/structure/B187321.png)
![3-[(2,3-Dimethylphenoxy)methyl]-4-methoxybenzaldehyde](/img/structure/B187322.png)
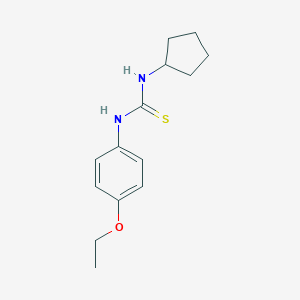

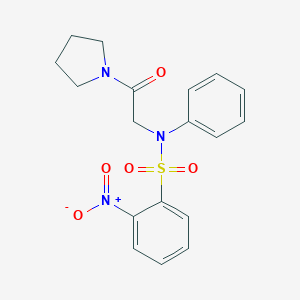
![Benzenesulfonic acid, 4-[2-(trihydroxysilyl)ethyl]-](/img/structure/B187332.png)
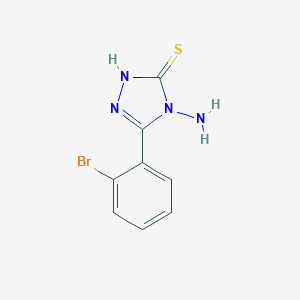
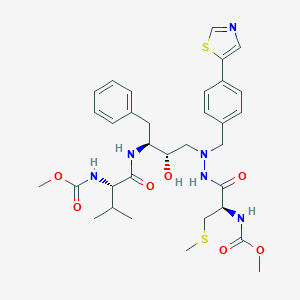
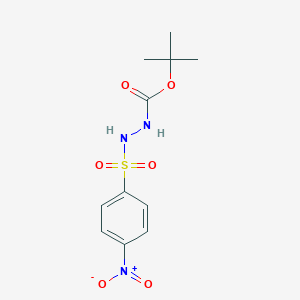
![N-[(3,4-dimethoxyphenyl)methyl]-1,2,3,4-tetrahydronaphthalen-1-amine](/img/structure/B187339.png)
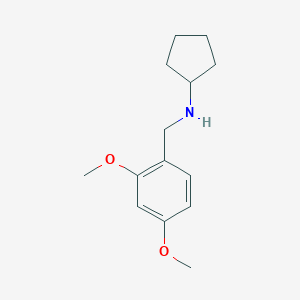
![N-[[3-[(2-chlorobenzoyl)amino]phenyl]carbamothioyl]-4-methoxy-3-nitrobenzamide](/img/structure/B187343.png)
